Diethylamine, 1-methyl-N-nitroso-

Descripción general

Descripción

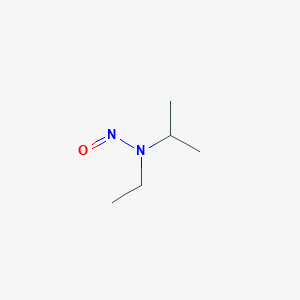

Diethylamine, 1-methyl-N-nitroso-, also known as Diethylamine, 1-methyl-N-nitroso-, is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.

The exact mass of the compound Diethylamine, 1-methyl-N-nitroso- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethylamine, 1-methyl-N-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylamine, 1-methyl-N-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Diethylamine, 1-methyl-N-nitroso- (commonly referred to as N-nitrosodiethylamine or NDEA) is a member of the N-nitrosamine family, which are compounds known for their significant biological activity, particularly their carcinogenic potential. This article delves into the biological activity of NDEA, focusing on its mechanisms of action, carcinogenicity, and relevant research findings.

Overview of N-Nitrosamines

N-nitrosamines are characterized by the presence of a nitroso group (–N=O) attached to a secondary amine. They are often formed through the reaction of nitrites with amines under acidic conditions. NDEA is particularly notable due to its widespread occurrence in various environments, including food products and pharmaceuticals, raising concerns about human exposure and health risks.

Mechanism of Carcinogenicity

The carcinogenicity of NDEA is primarily attributed to its metabolic activation in the liver, which is mediated by cytochrome P450 enzymes. This process converts NDEA into highly reactive intermediates that can interact with DNA, leading to mutations and ultimately cancer. The following steps outline this mechanism:

- Metabolic Activation : NDEA undergoes enzymatic conversion via cytochrome P450 to form alkylating agents.

- DNA Interaction : These reactive species can form covalent bonds with DNA bases, resulting in DNA adducts.

- Mutagenesis : The formation of DNA adducts can lead to errors during DNA replication, contributing to mutagenesis and tumorigenesis.

Carcinogenicity Studies

Numerous studies have confirmed the carcinogenic potential of NDEA through both animal models and epidemiological data:

- Animal Studies : In rodent models, administration of NDEA has resulted in various tumors, notably in the liver and lungs. For instance, studies have shown that rats exposed to NDEA developed hepatocellular carcinoma after prolonged exposure .

- Epidemiological Evidence : Human exposure to NDEA has been linked to increased cancer risk. A review indicated that workers exposed to nitrosamines in industrial settings exhibited higher incidences of liver cancer compared to unexposed populations .

Regulatory Perspectives

The International Agency for Research on Cancer (IARC) classifies NDEA as a possible human carcinogen (Group 2B), emphasizing the need for monitoring and regulation in pharmaceuticals and food products . Regulatory bodies have set limits on acceptable daily intake levels for nitrosamines in medicinal products due to their potential health risks.

Data Tables

The following table summarizes key studies on the biological activity and carcinogenicity of NDEA:

Propiedades

IUPAC Name |

N-ethyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGZTNNNXAUZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167572 | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.38 [mmHg] | |

| Record name | N-Nitrosoethylisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16339-04-1 | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-Nitroso-2-Propanamine solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-NITROSO-2-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87X09OI7LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.